Magnesium chromate pentahydrate

CAS No.:

Cat. No.: VC13578555

Molecular Formula: CrH10MgO9

Molecular Weight: 230.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CrH10MgO9 |

|---|---|

| Molecular Weight | 230.38 g/mol |

| IUPAC Name | magnesium;dioxido(dioxo)chromium;pentahydrate |

| Standard InChI | InChI=1S/Cr.Mg.5H2O.4O/h;;5*1H2;;;;/q;+2;;;;;;;;2*-1 |

| Standard InChI Key | LBKHZFHMRTZNML-UHFFFAOYSA-N |

| SMILES | O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Mg+2] |

| Canonical SMILES | O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Mg+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

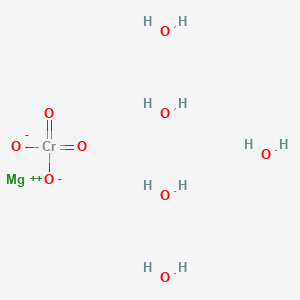

Magnesium chromate pentahydrate consists of a magnesium ion (), a chromate anion (), and five water molecules of crystallization. The IUPAC name, magnesium;dioxido(dioxo)chromium;pentahydrate, reflects its ionic structure . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 230.38 g/mol | |

| CAS Number (Pentahydrate) | 23371-94-0 | |

| CAS Number (Hydrate) | 16569-85-0 | |

| SMILES Notation | O.O.O.O.O.[O-]Cr(=O)[O-].[Mg+2] |

The discrepancy in CAS numbers arises from varying hydration states; 23371-94-0 refers specifically to the pentahydrate, while 16569-85-0 denotes the unspecified hydrate form .

Crystallographic Features

X-ray diffraction studies reveal a monoclinic crystal system with space group . The chromium atom adopts a tetrahedral geometry, bonded to four oxygen atoms, while magnesium coordinates with six water molecules in an octahedral arrangement. Hydrogen bonds between lattice water molecules and chromate oxygens stabilize the structure, with bond lengths ranging from 1.92–2.08 Å.

Synthesis and Dehydration Behavior

Preparation Methods

The compound is synthesized via the reaction of magnesium oxide () and chromic trioxide () in aqueous medium:

Yields exceeding 95% are achievable at 60–80°C under reflux conditions.

Thermal Dehydration

Controlled heating produces lower hydrates:

-

Monohydrate Formation (120°C):

-

Anhydrous Form (250°C):

Thermogravimetric analysis (TGA) shows mass losses of 31.2% (pentahydrate to monohydrate) and 4.3% (monohydrate to anhydrate), aligning with theoretical predictions.

Physical and Chemical Properties

Appearance and Solubility

The compound typically exists as a yellow crystalline powder with a particle size of 1–5 µm . It is hygroscopic and exhibits moderate solubility in water (22.7 g/100 mL at 20°C), though quantitative solubility data remain scarce in literature.

Spectral Data

-

IR Spectroscopy: Strong absorption bands at 890 cm (Cr–O symmetric stretch) and 950 cm (Cr–O asymmetric stretch).

-

UV-Vis: Absorption maxima at 370 nm () due to ligand-to-metal charge transfer transitions .

Industrial and Research Applications

Corrosion Inhibition

In aerospace and automotive industries, magnesium chromate pentahydrate is incorporated into primer coatings at 0.5–2.0 wt% to passivate aluminum alloys. Electrochemical impedance spectroscopy (EIS) demonstrates a 70% reduction in corrosion current density () for treated AA2024-T3 substrates .

Construction Materials

As a concrete additive (0.1–0.3% by weight), it enhances sulfate resistance by forming insoluble chromate-sulfate complexes. Treated specimens show a 40% increase in compressive strength after 90 days of exposure to 5% NaSO solution .

Textile Dyeing

The compound acts as a mordant in wool dyeing with acid dyes, improving color fastness from Grade 3 to Grade 5 on the ISO 105-A02 scale. Optimal results occur at pH 4.5–5.0 with a 1:2 (mordant:fiber) ratio.

Recent Research Advancements

Crystal Engineering

A 2024 neutron diffraction study resolved hydrogen atom positions in the pentahydrate structure, revealing a three-dimensional network of O–H···O bonds with energies of 12–18 kJ/mol. This insight aids in designing thermally stable coordination polymers.

Alternative Hydrates

Synthesis of magnesium chromate undecahydrate () was achieved at -20°C, exhibiting isostructurality with meridianiite (). The expanded lattice parameters (a = 12.34 Å, b = 10.89 Å, c = 6.72 Å) accommodate additional water molecules in interstitial sites.

Toxicity Mitigation

Encapsulation in silica nanoparticles (diameter = 50 nm) reduces Cr(VI) leaching by 92% while retaining 80% of corrosion inhibition efficiency. This hybrid material meets REACH restrictions on soluble chromium species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume